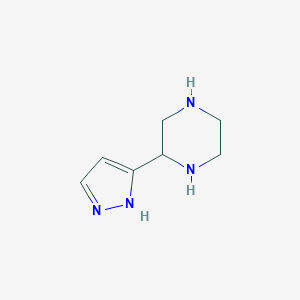

2-(1H-Pyrazol-3-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-2,7-9H,3-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANLPMMCLNQJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599669 | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-55-6 | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Pyrazol 3 Yl Piperazine Analogues

Advanced Synthetic Strategies for Pyrazole (B372694) Ring Formation in Pyrazolylpiperazines

The construction of the pyrazole core is a critical step in the synthesis of 2-(1H-pyrazol-3-yl)piperazine and its analogues. Various classical and modern synthetic methodologies are employed to achieve this, offering access to a diverse range of substituted pyrazolylpiperazines.

Cyclocondensation Approaches Utilizing Hydrazine (B178648) Derivatives and 1,3-Difunctional Systems

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, most notably the Knorr pyrazole synthesis which utilizes 1,3-dicarbonyl compounds. smolecule.comnih.gov This approach is a straightforward and rapid method for obtaining polysubstituted pyrazoles. nih.gov The reaction proceeds by the condensation of a bidentate nucleophile, such as hydrazine or its derivatives, with a carbon unit containing two electrophilic centers in a 1,3-relationship. nih.gov

A key challenge in this synthesis can be controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two regioisomers. nih.gov However, reaction conditions can be optimized. For instance, using aryl hydrochloride hydrazine in aprotic dipolar solvents has been shown to yield better regioselectivity compared to reactions in polar protic solvents like ethanol. nih.gov

An example of this methodology applied to a piperazine-containing analogue involves the synthesis of 1-{4-[5-aryl-1-(N-ethoxyphthalimido)-4,5-dihydro-1H-pyrazol-3-yl]-2-nitrophenyl}-4-methyl-piperazine. asianpubs.org The synthesis starts with 4-N-methyl piperazinyl-3-nitro acetophenone, which is condensed with various araldehydes to form α,β-unsaturated ketones (chalcones). These intermediates are then cyclized with a hydrazine derivative to yield the corresponding pyrazole. asianpubs.org The formation of the pyrazole ring is confirmed by the disappearance of the C=O stretching band in the IR spectrum and the appearance of characteristic signals for the pyrazole ring protons in the 1H NMR spectrum. asianpubs.org

Table 1: Example of Cyclocondensation for Pyrazolyl Piperazine (B1678402) Analogue Synthesis asianpubs.org

| Starting Material | Reagent | Product |

| 3-Aryl-1-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-en-1-one | Hydrazine derivative | 1-{4-[5-Aryl-4,5-dihydro-1H-pyrazol-3-yl]-2-nitrophenyl}-4-methyl-piperazine |

Application of 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful and atom-economical strategy for constructing the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with a dipolarophile, such as an alkene or alkyne. nih.gov When an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov

This method offers a high degree of regioselectivity, which is often dictated by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. The reaction can often be performed under mild conditions, sometimes even without a catalyst by simple heating. nih.gov While direct applications of this method for the synthesis of this compound were not found in the reviewed literature, the general principles are highly applicable for the construction of such scaffolds.

Multicomponent Reaction Sequences for Pyrazole Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a highly efficient tool in modern organic synthesis. mdpi.comnih.govbeilstein-journals.org These reactions are characterized by high atom economy, step economy, and the ability to generate molecular diversity. mdpi.combeilstein-journals.org

Several MCRs have been developed for the synthesis of pyrazole derivatives, often leading to fused heterocyclic systems. A common example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) to produce pyrano[2,3-c]pyrazole derivatives. tandfonline.com The reaction proceeds through a series of sequential steps including condensation and cyclization. tandfonline.com The use of a superparamagnetic nanocatalyst, Fe3O4@THAM-piperazine, has been reported to efficiently catalyze such reactions in green solvents like water and ethanol. tandfonline.com This highlights the potential of incorporating the piperazine moiety directly into the catalytic system to facilitate the synthesis of related structures.

The versatility of MCRs allows for the construction of a vast array of structurally diverse pyrazoles, and this strategy is well-suited for the synthesis of libraries of pyrazolylpiperazine analogues for biological screening. mdpi.comnih.gov

Transformations from Pre-existing Heterocyclic Systems for Pyrazole Synthesis

The transformation of one heterocyclic ring system into another is a valuable synthetic strategy. Pyrazoles can be synthesized from other five-membered heterocycles, such as isoxazoles. A one-pot approach for the direct synthesis of substituted pyrazoles from isoxazoles has been reported. researchgate.net This process involves the cleavage of the N-O bond in the isoxazole (B147169) ring, mediated by a molybdenum complex, followed by in situ hydrolysis and subsequent condensation with hydrazine to form the pyrazole ring. researchgate.net This method provides good to excellent yields and can offer high regioselectivity with non-symmetric isoxazoles. researchgate.net

Another reported transformation involves the conversion of pyrimidines into pyrazoles. This can be achieved through a room-temperature triflylation of the pyrimidine (B1678525) core, followed by a hydrazine-mediated skeletal remodeling, which results in the formation of a pyrazole with the simultaneous regioselective introduction of an N-substituent. beilstein-journals.org

Strategic Incorporations and Modifications of the Piperazine Moiety

Once the pyrazolylpiperazine core is assembled, or during the synthetic sequence, the piperazine ring can be further modified to create a diverse range of analogues. The secondary amine in the piperazine ring is a key handle for such functionalization.

N-Substitution Reactions on Piperazine Rings

The nitrogen atoms of the piperazine ring in this compound are nucleophilic and can readily undergo various substitution reactions, including N-alkylation, N-arylation, and N-acylation. These reactions are crucial for late-stage functionalization and for exploring the structure-activity relationships of these compounds.

N-Alkylation: This is a common modification where an alkyl group is introduced onto one of the nitrogen atoms of the piperazine ring. This can be achieved using various alkylating agents such as alkyl halides or by reductive amination. organic-chemistry.org The reaction of piperidine (B6355638) with an alkylating agent in the presence of a base like potassium carbonate in a solvent such as DMF is a standard procedure. organic-chemistry.org For the synthesis of N-alkylated pyrazolylpiperazines, similar conditions can be applied. For example, the N-alkylation of diazo pyrazolones has been shown to be dependent on the substituent at the C-3 position of the pyrazole ring. beilstein-archives.org

N-Arylation: The introduction of an aryl group onto the piperazine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.comnih.gov These methods typically involve the reaction of the piperazine with an aryl halide in the presence of a palladium or copper catalyst and a base. mdpi.comrsc.org A series of 2-(4-aryl-piperazin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines were synthesized via the reaction of a chlorosubstituted quinazoline (B50416) precursor with various N-aryl-piperazines. mdpi.com This demonstrates a key synthetic step where a pre-functionalized piperazine is coupled to a larger heterocyclic system.

Table 2: Examples of N-Aryl Substituted Pyrazolylpiperazine Analogues mdpi.com

| Piperazine Reactant | Product |

| 1-(p-tolyl)piperazine | 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(p-tolyl)piperazin-1-yl)quinazolin-4-amine |

| 1-(4-methoxyphenyl)piperazine | 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)quinazolin-4-amine |

| 1-(pyridin-2-yl)piperazine | 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4-amine |

| 1-(pyrimidin-2-yl)piperazine | 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazolin-4-amine |

N-Acylation: The piperazine nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides to form amides. A notable example is the synthesis of {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone. researchgate.net In this multi-step synthesis, a Boc-protected piperazine is first coupled to the pyrazole-containing scaffold. After deprotection, the resulting secondary amine of the piperazine is acylated with 1-methyl-1H-imidazole-4-carboxylic acid using coupling agents like HATU or HOBt/EDCI to yield the final product. researchgate.net

Ring-Forming Syntheses of Substituted Piperazines

The construction of the piperazine ring is a foundational aspect of synthesizing this compound analogs. Various strategies have been developed to create substituted piperazines, often serving as precursors to the final target compounds.

One common approach involves the cyclization of linear diamine precursors. mdpi.com This can be achieved through methods such as the dimerization of amino acids to form diketopiperazines, which are subsequently reduced to yield 2,5-disubstituted piperazines. nih.gov Other strategies include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, ring-opening reactions of DABCO derivatives, and ring expansion of imidazolines, though these are often limited by the specific structures of the starting materials. mdpi.com

A notable method for creating substituted piperazines involves a one-pot, three-component reaction. This process utilizes the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates to produce highly substituted and functionalizable piperazines with excellent stereoselectivity. acs.org Another innovative approach is the iridium-catalyzed head-to-head coupling of imines, which allows for the atom-economic and stereospecific formation of C-substituted piperazines from readily available starting materials under mild conditions. acs.org

Furthermore, a practical route to 2,3-substituted piperazines has been developed using an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by a terminal intramolecular SN2 ring closure to form the piperazine core. nih.gov An alternative to this involves starting from a β-keto ester derived from an amino acid, which undergoes reductive amination to form a 1,4-diamine precursor that is then cyclized. nih.gov

A summary of different ring-forming strategies for substituted piperazines is presented in the table below.

| Starting Materials | Key Reaction Type | Product Type | Reference |

| Amino Acids | Dimerization and reduction | 2,5-Disubstituted piperazines | nih.gov |

| N-activated aziridines, anilines, propargyl carbonates | SN2 ring-opening and Pd-catalyzed annulation | Highly substituted piperazines | acs.org |

| Imines | Iridium-catalyzed head-to-head coupling | C-substituted piperazines | acs.org |

| α,β-unsaturated esters, 1,2-diamines | Aza-Michael addition and SN2 ring closure | 2,3-Disubstituted piperazines | nih.gov |

| β-keto esters (from amino acids) | Reductive amination and cyclization | 2,3-Substituted piperazines | nih.gov |

Palladium-Catalyzed Reactions in Piperazine Functionalization

Palladium catalysis has become an indispensable tool for the synthesis and functionalization of piperazine rings, offering mild reaction conditions and high efficiency. nih.govacs.org A prominent example is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which provides a modular route to highly substituted piperazines. nih.govacs.org This method is characterized by its broad substrate scope, excellent yields, and high degree of stereo- and regiochemical control. nih.govacs.org

Another significant application of palladium catalysis is in carboamination reactions. nih.gov Stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines can be achieved through Pd-catalyzed carboamination between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives. nih.gov This process forms two bonds and up to two stereocenters in a single step with no loss of enantiomeric purity. nih.gov The catalytic cycle is thought to begin with the oxidative addition of the aryl or alkenyl bromide to a Pd(0) complex. nih.gov

The table below highlights key palladium-catalyzed reactions for piperazine synthesis.

| Reactants | Catalyst System | Key Transformation | Product | Reference |

| Propargyl carbonates, bis-nitrogen nucleophiles | Pd(0) with phosphine (B1218219) ligands (e.g., DPEphos) | Decarboxylative cyclization | Highly substituted piperazines | nih.govacs.org |

| Aryl/alkenyl halides, substituted ethylenediamine derivatives | Pd2(dba)3 with P(2-furyl)3 | Carboamination | cis-2,6-disubstituted piperazines | nih.gov |

Coupling and Conjugation Methods for Pyrazole-Piperazine Linkage

The assembly of the complete pyrazole-piperazine scaffold often involves coupling reactions to link the two heterocyclic components.

Formation of Amide Linkages with Piperazine

Amide bond formation is a widely used strategy to connect pyrazole and piperazine moieties. nih.govmdpi.com For instance, a series of myricetin (B1677590) derivatives containing a pyrazole piperazine amide were synthesized by introducing a pyrazole ring and a piperazine ring into the myricetin structure via an amide bond. nih.govmdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been linked to a piperazine moiety through various amide linkages. nih.gov Oxidative amination of pyrazole carbaldehydes with 2-aminopyridines using hydrogen peroxide as an oxidant also provides a route to pyrazole-amide conjugates. d-nb.info

Nucleophilic Displacement and Addition Reactions for Scaffold Assembly

Nucleophilic substitution and addition reactions are fundamental in constructing the pyrazole-piperazine framework. The synthesis of pyrazoles often begins with the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The pyrazole ring itself is an aromatic heterocycle prone to electrophilic substitution at the 4-position and nucleophilic attack at the 3- and 5-positions. nih.govnih.gov

In the context of building larger scaffolds, the cyclocondensation of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under microwave-assisted, solvent-free conditions has been used to synthesize functionalized pyrazolo[1,5-a]pyrimidines. rsc.org

Click Chemistry Approaches in Conjugate Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for creating complex molecular architectures. nih.govresearchgate.net This reaction forms a stable 1,2,3-triazole linker and is known for its reliability, specificity, and biocompatibility. nih.gov This approach has been utilized to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidines, emphasizing modularity and regioselectivity. rsc.org The resulting triazole ring is metabolically stable and can contribute to the biological activity of the final conjugate. nih.gov

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

Given the importance of stereochemistry in pharmacology, the synthesis of enantiomerically pure this compound analogues is of great interest.

Stereoselective synthesis aims to create a specific stereoisomer directly. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to chiral piperazines. dicp.ac.cn

Chiral resolution is another common strategy to separate enantiomers from a racemic mixture. pharmtech.com This can be achieved through several methods:

Diastereomeric salt formation: This technique involves reacting a racemic mixture of an amine or acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. pharmtech.com

Kinetic resolution: This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers, allowing for the separation of the unreacted enantiomer. science.gov

Chiral chromatography: This is a powerful technique for separating enantiomers using a chiral stationary phase (CSP). researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. researchgate.netnih.gov Capillary electrophoresis using chiral selectors like sulfated β-cyclodextrin has also been successfully employed for the chiral separation of piperazine derivatives. nih.gov

The table below summarizes methods for achieving enantiomeric purity.

| Method | Description | Application Example | Reference |

| Stereoselective Synthesis | Direct synthesis of a single stereoisomer. | Pd-catalyzed asymmetric hydrogenation of pyrazin-2-ols. | dicp.ac.cn |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. | Resolution of chiral amines and acids. | pharmtech.com |

| Chiral Chromatography | Separation of enantiomers on a chiral stationary phase. | Resolution of racemic 4,5-dihydro-1H-pyrazole derivatives. | researchgate.netnih.gov |

| Capillary Electrophoresis | Separation based on differential migration in an electric field with a chiral selector. | Chiral separation of H1-antihistamine drugs with a piperazine core. | nih.gov |

Elucidation of Molecular Targets and Binding Affinities

Derivatives of this compound have demonstrated the ability to bind with high affinity and specificity to a wide array of molecular targets, including enzymes and receptors. This section details the research findings related to these interactions.

Enzyme Inhibition Studies

The pyrazolyl-piperazine core is a prominent feature in numerous potent enzyme inhibitors, targeting various classes of enzymes involved in cancer, diabetes, and other inflammatory conditions.

Kinases:

p21-activated kinase 4 (PAK4): A series of novel 2,4-diaminoquinazoline derivatives incorporating a this compound moiety have been identified as potent PAK4 inhibitors. nih.govtandfonline.com All tested compounds in one study showed significant inhibitory activity against PAK4 with half-maximal inhibitory concentrations (IC50) below 1 µM. nih.gov Notably, compounds 8d (2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine) and 9c demonstrated the most potent activity, with IC50 values of 0.060 µM and 0.068 µM, respectively. nih.govtandfonline.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Novel hybrids of piperazine-chalcone and their corresponding pyrazoline analogues have been designed as potential inhibitors of VEGFR-2, a key target in angiogenesis. The enzymatic inhibitory activity of these compounds against VEGFR-2 ranged from an IC50 of 0.57 µM to 1.48 µM. nih.gov

MurB: The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a target for antibacterial agents. A novel class of bis(pyrazole-benzofuran) hybrids connected by a piperazine linker has been explored as MurB inhibitors. nih.govnih.gov The compound 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (compound 5e) was identified as a particularly effective inhibitor of MurB, with an IC50 value of 3.1 μM. nih.govtandfonline.comnih.gov This inhibition is thought to be enhanced by strong hydrogen bonding interactions between the piperazine nitrogen atoms and active site residues. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: Diaryl pyrazole derivatives are recognized as potent inhibitors of p38α kinase. researchgate.net Optimization of a series of 1-phenyl-5-pyrazolyl ureas led to the discovery of potent and selective p38 kinase inhibitors, such as compound 7 , with an IC50 of 13 nM. nih.gov Furthermore, a series of pyrazole inhibitors featuring a piperazine substituent at the 3-position of the pyrazole ring have been developed, showing usefulness as p38 kinase inhibitors for inflammatory diseases. epo.orgnih.gov

Glycogen Synthase Kinase-3 (GSK-3): A series of [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones were discovered as novel inhibitors of GSK-3. researchgate.net Structure-activity relationship (SAR) studies led to the development of inhibitors with potency in the low nanomolar range. researchgate.net Other pyrazole-containing scaffolds have also been identified as potent and selective GSK-3 inhibitors. nih.govgoogle.com

Glycosidases:

α-glucosidase and α-amylase: These enzymes are key targets for managing type 2 diabetes. Two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) , demonstrated potent inhibition of both enzymes. nih.govresearchgate.net Pyz-1 showed IC50 values of 75.62 µM for α-glucosidase and 119.3 µM for α-amylase. nih.govresearchgate.net Pyz-2 exhibited IC50 values of 95.85 µM and 120.2 µM against α-glucosidase and α-amylase, respectively. nih.govresearchgate.net These values are comparable to the standard drug, Acarbose (B1664774). nih.gov Other pyrazole and coumarin-incorporated pyrazole derivatives have also been reported as effective inhibitors of these enzymes. mdpi.complos.org

Xanthine (B1682287) Oxidase:

Derivatives based on the pyrazole scaffold have shown significant inhibitory activity against xanthine oxidase, an enzyme involved in gout. The pyrazole derivatives Pyz-1 and Pyz-2 exhibited remarkable inhibitory ability with IC50 values of 24.32 µM and 10.75 µM, respectively. nih.govresearchgate.net The activity of Pyz-2 was found to be more potent than the standard drug Allopurinol (IC50 = 14.41 µM). nih.govresearchgate.net Additionally, pyrazolopyrimidine-based compounds have been evaluated, with 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine being the most potent inhibitor of xanthine oxidase, with an IC50 of 0.600 µM. google.com

| Enzyme | Derivative Compound | IC50 Value | Reference |

|---|---|---|---|

| PAK4 | 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine (8d) | 0.060 µM | nih.gov |

| Compound 9c | 0.068 µM | nih.gov | |

| VEGFR-2 | Piperazine-chalcone/pyrazoline hybrids | 0.57 - 1.48 µM | nih.gov |

| MurB | 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine (5e) | 3.1 µM | nih.gov |

| p38 Kinase | 1-phenyl-5-pyrazolyl urea (B33335) (7) | 13 nM | nih.gov |

| α-glucosidase | Pyz-1 | 75.62 µM | nih.govresearchgate.net |

| Pyz-2 | 95.85 µM | nih.govresearchgate.net | |

| α-amylase | Pyz-1 | 119.3 µM | nih.govresearchgate.net |

| Pyz-2 | 120.2 µM | nih.govresearchgate.net | |

| Xanthine Oxidase | Pyz-1 | 24.32 µM | nih.govresearchgate.net |

| Pyz-2 | 10.75 µM | nih.govresearchgate.net |

Receptor Modulation Investigations

The versatility of the pyrazolyl-piperazine structure allows for its interaction with a range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels, making these derivatives promising candidates for treating neurological and endocrine-related disorders.

Nicotinic Acetylcholine Receptors (nAChRs): The piperazine scaffold has been explored for its ability to modulate nAChRs. In a study of sulfonylpiperazine analogs, the pyrazole-containing compound 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-N-(1H-pyrazol-3-yl)acetamide (12) acted as a negative allosteric modulator but showed a significant decrease in potency (IC50 > 100 µM) for both Hα4β2 and Hα3β4 nAChRs. nih.gov Another piperidine derivative, 3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole (CMPI) , was identified as a positive allosteric modulator with selectivity for the (α4)3(β2)2 nAChR subtype. google.com

Serotonin (B10506) (5-HT) Receptors: Piperazine derivatives are well-known modulators of the serotonergic system. A series of piperazinopyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives showed nanomolar affinity for 5-HT3 receptors. mdpi.com Furthermore, the anxiolytic and antidepressant-like effects of the piperazine derivative LQFM213 were found to be inhibited by a 5-HT1A receptor antagonist, indicating that its mechanism of action involves the serotonergic pathway. silae.it

Dopamine (B1211576) D2 Receptors: Many antipsychotic drugs that feature a piperazine ring act as antagonists at D2 receptors. A series of 2-substituted-5-thiopropylpiperazine-1,3,4-oxadiazole derivatives were evaluated as potential multi-target antipsychotics, with several compounds exhibiting high affinity for dopamine D2 receptors alongside other targets like 5-HT1A and 5-HT2A receptors.

A3 Adenosine (B11128) Receptor Antagonists: Non-xanthine derivatives containing a pyrazole moiety have been reported as potent antagonists of adenosine receptors. Specifically, pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazolo[1,5-c]pyrimidines have been developed as highly potent and selective A3 adenosine receptor antagonists.

Neuropeptide Y Y5 Receptor Antagonists: The NPY Y5 receptor is a target for anti-obesity drugs. A series of phenylpiperazine derivatives were synthesized and showed potent binding affinity and antagonistic activity for the Y5 receptor. tandfonline.comresearchgate.net Arylpyrazole derivatives have also been identified as potent, orally bioavailable Y5 antagonists that can block agonist-induced feeding. tandfonline.com

Estrogen Receptor Alpha (ERα): The pyrazole scaffold has been incorporated into selective estrogen receptor modulators (SERMs). Triarylpyrazoles with basic side chains have been developed as ER antagonists. researchgate.net A series of (pyrazolo[1,5-a]pyrimidin-5-yl)(piperazin-1-yl)methanone derivatives were also synthesized as potential estrogen receptor antagonists, with compounds like (4-(2-aminonicotinoyl) piperazin-1-yl)(7-(4-fluorophenyl)-2-phenyl-3,3a-dihydropyrazolo[1,5a]pyrimidin-5-yl) methanone showing activity. researchgate.net

| Receptor | Derivative Type | Observed Effect | Reference |

|---|---|---|---|

| nAChRs (Hα4β2, Hα3β4) | Sulfonylpiperazine pyrazole acetamide (B32628) | Negative allosteric modulator (IC50 > 100 µM) | nih.gov |

| 5-HT3 Receptor | Piperazinopyrrolothienopyrazine | High affinity (nanomolar range) | mdpi.com |

| 5-HT1A Receptor | Piperazine derivative (LQFM213) | Agonist activity | silae.it |

| D2 Receptor | Thiopropylpiperazine-oxadiazole | High affinity antagonist | |

| A3 Adenosine Receptor | Pyrazolo[4,3-d]pyrimidine | Potent and selective antagonists | |

| Neuropeptide Y Y5 Receptor | Phenylpiperazine / Arylpyrazole | Potent antagonists | tandfonline.comresearchgate.net |

| Estrogen Receptor Alpha | Pyrazolo[1,5-a]pyrimidinyl piperazinyl methanone | Antagonist activity | researchgate.net |

Interaction with Other Biological Pathways

Monoamine Neurochemical Pathways: Many piperazine compounds are known to alter monoamine neurochemical pathways in the central nervous system, either through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and found to be selective inhibitors of monoamine oxidase A (MAO-A). silae.it For example, 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate (2m) exhibited selective MAO-A inhibition with IC50 values of 23.10 µM and 24.14 µM, respectively. silae.it

Cellular and Biochemical Pathway Interventions

The interaction of this compound derivatives with their molecular targets translates into significant effects on cellular processes. These compounds have been shown to intervene in pathways controlling cell life and death, as well as those governing cell movement and tissue remodeling.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

A prominent mechanism of action for many anticancer pyrazole derivatives is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle.

One study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) found that the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) was a potent inducer of apoptosis. Treatment with this compound led to cell cycle arrest in the S phase and was associated with an increased level of reactive oxygen species (ROS) and caspase 3 activity.

Novel piperazine-chalcone hybrids and their related pyrazoline derivatives, which inhibit VEGFR-2, were also found to induce apoptosis in HCT-116 colon cancer cells. nih.gov The most potent derivatives, Vd and Ve , caused an 18.7-fold and 21.2-fold increase in total apoptosis compared to control cells, respectively. nih.gov A cell cycle analysis revealed that these compounds primarily arrest the cell cycle in the G2/M phase. nih.gov

Another novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) , induced apoptosis at low micromolar concentrations in MDA-MB-231 breast cancer cells, as measured by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation.

Inhibition of Cell Proliferation, Migration, and Invasion

Beyond inducing cell death, derivatives of this compound have demonstrated the ability to halt the spread of cancer by inhibiting key processes involved in metastasis.

The potent PAK4 inhibitors 8d and 9c , which feature the pyrazolyl-piperazine scaffold, displayed significant antiproliferative activity against the A549 lung cancer cell line. nih.govtandfonline.com Furthermore, these compounds were observed to effectively inhibit the migration and invasion of A549 cells, processes that are critical for cancer metastasis. nih.govtandfonline.com

In another study, synthesized pyrazole derivatives were examined for their antimigratory effects in A549 cells. It was found that certain compounds significantly inhibited cell migration, and this effect was linked to the induction of STAT1 phosphorylation, suggesting that the JAK/STAT pathway may be a key mediator of their antimigratory activity.

Anti-biofilm Formation Mechanisms

Derivatives of this compound have demonstrated notable efficacy in combating bacterial biofilms, a crucial factor in persistent and recurrent infections. These compounds interfere with biofilm formation through various mechanisms. One key mechanism is the inhibition of MurB, an enzyme essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. A novel piperazine bis(pyrazole-benzofuran) hybrid compound was identified as a potent inhibitor of the MurB enzyme with an IC50 value of 3.1 μM. nih.gov This compound not only inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 18.1 μM but also proved effective against biofilms of S. aureus, S. mutans, and E. coli, outperforming the reference drug ciprofloxacin (B1669076). nih.gov

Furthermore, some pyrazole derivatives exhibit potent anti-biofilm activity by disrupting established biofilms. For instance, certain N-(trifluoromethylphenyl) derivatives are effective against catheter-associated biofilms, showing activity 25 times greater than vancomycin. nih.gov These compounds also demonstrate low MIC values against MRSA strains, as low as 2 μg/ml, and are effective against clinical isolates of antibiotic-resistant S. aureus and enterococci. nih.gov The anti-biofilm action of some pyrazole-containing compounds is also linked to the inhibition of ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane, which in turn disrupts biofilm integrity. acs.org

Oxidative Stress Modulation and Radical Scavenging

The this compound scaffold and its derivatives have been investigated for their potential to modulate oxidative stress and scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.

Certain pyrazoline derivatives have shown significant antioxidant capacity. nih.gov For instance, one study evaluated a series of novel synthetic pyrazoline derivatives for their ability to protect against lipid peroxidation and glutathione (B108866) oxidation. nih.gov One particular derivative, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, was highly effective in preventing lipid peroxidation stimulated by various agents and was the only one to block H₂O₂-mediated glutathione oxidation. nih.gov This suggests a potent ability to mitigate oxidative damage in biological systems.

The antioxidant activity is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. nih.govjrespharm.com In these tests, some pyrazole-based derivatives have demonstrated significant scavenging activities. For example, compounds 7c and 11a, from a series of pyrazole-based derivatives, showed potent DPPH radical scavenging activity with IC50 values of 8.56 ± 0.01 and 8.60 ± 0.01 µg/ml, respectively. These same compounds also exhibited high iron-reducing power. The presence of specific functional groups, such as hydroxyl moieties on the phenyl ring, can enhance the radical scavenging properties of these compounds. mdpi.com

The piperazine ring itself is a structural feature found in numerous molecules with antioxidant properties. researchgate.net The combination of the pyrazole and piperazine moieties can lead to compounds with dual anti-inflammatory and antioxidant activities. jrespharm.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Systematic Modification of Pyrazole and Piperazine Substituents

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological responses of this compound derivatives. These studies involve the systematic modification of substituents on both the pyrazole and piperazine rings to identify key structural features that govern their activity.

On the Pyrazole Ring: Modifications at various positions of the pyrazole ring have been shown to significantly influence biological activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different substituents at the 3(5)-position of the pyrazole core led to varied inhibitory activities. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high potency, introducing methyl or benzyl (B1604629) groups decreased activity, whereas a cyclopentyl group maintained similar activity. nih.gov This indicates that the size and nature of the substituent at this position are critical.

Furthermore, the substitution pattern on the phenyl rings attached to the pyrazole core is crucial. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were found to be essential for potent and selective CB1 receptor antagonistic activity. acs.org

On the Piperazine Ring: The piperazine moiety is a versatile scaffold that allows for the introduction of various substituents, significantly impacting the pharmacological profile of the resulting derivatives. researchgate.net The nitrogen atoms of the piperazine ring can be substituted with different groups, leading to a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. researchgate.net For instance, in a series of 2,4-diaminoquinazoline derivatives designed as PAK4 inhibitors, various substitutions on the piperazine ring at the 2-position of the quinazoline core were explored. mdpi.com The nature of the substituent on the piperazine nitrogen, such as a pyrimidin-2-yl group, was found to be a key determinant of the inhibitory activity. mdpi.com

The following table summarizes the impact of systematic modifications on the biological activity of pyrazole-piperazine derivatives:

| Scaffold Position | Modification | Observed Biological Effect | Reference |

| Pyrazole C3(5) | Introduction of methyl or benzyl groups | Decreased inhibitory activity against meprin α | nih.gov |

| Pyrazole C3(5) | Introduction of a cyclopentyl group | Maintained inhibitory activity against meprin α | nih.gov |

| Pyrazole N1 | 2,4-dichlorophenyl substituent | Essential for potent CB1 receptor antagonism | acs.org |

| Pyrazole C5 | para-substituted phenyl ring | Essential for potent CB1 receptor antagonism | acs.org |

| Piperazine N4 | Pyrimidin-2-yl substituent | Potent PAK4 inhibition | mdpi.com |

Identification of Key Pharmacophoric Elements for Target Selectivity and Potency

The identification of key pharmacophoric elements is crucial for designing derivatives with high potency and selectivity for their biological targets. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For pyrazole-based compounds, specific structural motifs have been identified as critical for their activity. For instance, in the context of antibacterial agents, novel piperazine bis(pyrazole-benzofuran) hybrid compounds have been found to be potent inhibitors of the MurB enzyme. nih.gov The key pharmacophoric elements in this case are likely the combined structural features of the pyrazole, benzofuran (B130515), and piperazine rings, which synergistically interact with the enzyme's active site.

In the development of inhibitors for TGF-β1 and activin A signaling, a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore was identified. nih.gov Compounds containing this core structure with phenyl or aromatic nitrogen heterocycle substituents demonstrated inhibitory activity, with a preference for TGF-β1. nih.gov This highlights the importance of the spatial arrangement of the pyridine (B92270) and pyrazole rings for target selectivity.

Furthermore, for cannabinoid receptor antagonists, the essential pharmacophoric features include:

A para-substituted phenyl ring at the 5-position of the pyrazole.

A carboxamido group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

The piperazine ring often acts as a versatile linker or a key interaction moiety. researchgate.net Its ability to be N-substituted allows for the fine-tuning of physicochemical properties and interactions with the target protein. For example, in a series of PAK4 inhibitors, the piperazine ring connected the quinazoline core to various substituted groups, and the nature of these substituents was critical for potency. mdpi.com

Impact of Halogenation on Biological Activity

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, into the structure of this compound derivatives can significantly influence their biological activity. Halogenation can affect various physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins.

In the context of cannabinoid receptor antagonists, the presence of a 2,4-dichlorophenyl group at the 1-position of the pyrazole ring was identified as a key requirement for high antagonistic potency. acs.org The most potent compound in this series also featured a p-iodophenyl group at the 5-position, suggesting that the type and position of the halogen atom are crucial for activity. acs.org

Similarly, in a series of pyrazole derivatives, the introduction of dichloro and trichloro substituents on the phenyl rings led to interesting antimicrobial properties. researchgate.net The presence of a 4-chlorophenyl group at the 3-position of a pyrazole ring was also a feature of a precursor used to synthesize various bioactive compounds. nih.gov

Furthermore, in the development of PAK4 inhibitors, a chloro-substituent at the 6-position of the quinazoline ring was a common feature in many of the potent compounds. mdpi.com The presence of bromine on a pyridin or pyrimidinyl group attached to the piperazine also influenced the activity. For instance, 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine showed potent inhibitory activity. mdpi.com

The introduction of fluorine atoms can also enhance pharmacological activity. The incorporation of fluorine into 1,2,4-triazole (B32235) derivatives, a related class of heterocycles, has been reported to boost their therapeutic potential. researchgate.net

The following table summarizes the impact of halogenation on the biological activity of pyrazole derivatives:

| Compound Class | Halogen and Position | Observed Biological Effect | Reference |

| Cannabinoid Receptor Antagonists | 2,4-dichlorophenyl at pyrazole N1 | High antagonistic potency | acs.org |

| Cannabinoid Receptor Antagonists | p-iodophenyl at pyrazole C5 | Most potent compound in the series | acs.org |

| Antimicrobial Pyrazoles | Dichloro and trichloro on phenyl rings | Interesting antimicrobial properties | researchgate.net |

| PAK4 Inhibitors | Chloro at quinazoline C6 | Common feature in potent compounds | mdpi.com |

| PAK4 Inhibitors | Bromo on pyridin/pyrimidinyl attached to piperazine | Influenced inhibitory activity | mdpi.com |

Influence of Linker Units and Hybridization Strategies on Activity

The use of linker units and hybridization strategies is a powerful approach in drug design to combine different pharmacophores, potentially leading to compounds with improved activity, selectivity, or multi-target profiles.

Linker Units: The nature and length of the linker connecting the this compound core to other molecular fragments can have a profound impact on biological activity. For instance, in the design of multi-target ligands for Alzheimer's disease, the length of the linker between a pyrazolopyrimidinone (B8486647) moiety and a piperidine or piperazine fragment was critical for inhibitory activity against various enzymes. nih.gov Studies showed that a two-carbon unit alkyl linker was often optimal for AChE inhibition. nih.gov

The piperazine ring itself can function as a linker, connecting two or more pharmacophoric groups. researchgate.net Its conformational flexibility and the ability to introduce substituents on its nitrogen atoms make it an attractive component in linker design.

Hybridization Strategies: Hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy has been successfully employed with pyrazole and piperazine moieties to create novel compounds with enhanced biological activities.

For example, a hybrid molecule combining a pyrazole scaffold with a benzofuran moiety through a piperazine linker resulted in a potent inhibitor of the MurB enzyme with significant antibacterial and anti-biofilm activity. nih.gov Another strategy involved creating s-triazine-pyrazole analogs, which have shown promise as antibacterial and anti-biofilm agents. researchgate.net The hybridization of pyrazole with other heterocyclic systems like thiazole, pyridine, and pyrimidine has also yielded compounds with a broad spectrum of antimicrobial activities. nih.govacs.org

The following table provides examples of linker units and hybridization strategies and their impact on biological activity:

| Hybridization/Linker Strategy | Example | Observed Biological Effect | Reference |

| Pyrazole-Benzofuran Hybrid | Piperazine linker connecting pyrazole and benzofuran | Potent MurB inhibition, antibacterial, and anti-biofilm activity | nih.gov |

| Pyrazolopyrimidinone-Piperidine Hybrid | Two-carbon alkyl linker | Optimal for AChE inhibition | nih.gov |

| s-Triazine-Pyrazole Hybrid | - | Antibacterial and anti-biofilm activity | researchgate.net |

| Pyrazole-Thiazole Hybrid | - | Potent anti-MRSA agents | nih.gov |

| Pyrazole-Pyridine/Pyrimidine Hybrid | - | Broad-spectrum antimicrobial activities | acs.org |

Rationale for Hybridizing Pyrazole and Piperazine Scaffolds

Synergistic Effects in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a new hybrid compound. researchgate.net This approach aims to produce molecules that may exhibit improved affinity and efficacy, a different biological activity profile, or a synergistic effect compared to the individual components. researchgate.netresearchgate.net The fusion of pyrazole and piperazine moieties has yielded numerous hybrid molecules with potent and diverse biological activities.

Recent research has demonstrated the power of this strategy in developing new anticancer agents. For instance, a series of phthalazine-piperazine-pyrazole conjugates were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.govresearchgate.net Certain compounds from this series displayed significant cytotoxicity, with IC₅₀ values comparable to or better than the standard chemotherapeutic drug, etoposide. nih.govresearchgate.net

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

| Phthalazine-piperazine-pyrazole conjugate 26 | MCF-7 (Breast Cancer) | 0.96 | nih.gov |

| A549 (Lung Cancer) | 1.40 | nih.gov | |

| DU145 (Prostate Cancer) | 2.16 | nih.gov | |

| Phthalazine-piperazine-pyrazole conjugate 5i | MCF-7 (Breast Cancer) | Comparable to Etoposide | researchgate.net |

| A549 (Lung Cancer) | Comparable to Etoposide | researchgate.net | |

| DU-145 (Prostate Cancer) | Comparable to Etoposide | researchgate.net | |

| Etoposide (Standard Drug) | MCF-7 (Breast Cancer) | 0.92 | nih.gov |

| A549 (Lung Cancer) | 1.24 | nih.gov | |

| DU145 (Prostate Cancer) | 1.98 | nih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The hybridization strategy extends to the development of novel antimicrobial agents. A study on bis(pyrazole-benzofuran) hybrids connected by a piperazine linker revealed potent activity against bacterial biofilms and the essential bacterial enzyme MurB. nih.gov The lead compound, 5e , demonstrated superior biofilm inhibition compared to the antibiotic ciprofloxacin (B1669076) and significant inhibitory activity against the MurB enzyme. nih.gov

| Compound / Drug | Activity | Target | IC₅₀ / MIC (μM) | Source |

| Hybrid 5e | Biofilm Inhibition | S. aureus | 3.0 | nih.gov |

| Biofilm Inhibition | S. mutans | 3.2 | nih.gov | |

| Biofilm Inhibition | E. coli | 3.3 | nih.gov | |

| MurB Enzyme Inhibition | MurB | 3.1 | nih.gov | |

| Ciprofloxacin (Standard Drug) | Biofilm Inhibition | S. aureus, S. mutans, E. coli | Less effective than 5e | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

Furthermore, pyrazole-pyridazine hybrids have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. rsc.org Molecules containing both the pyrazole and pyridazine (B1198779) pharmacophores were synthesized, with some derivatives showing higher COX-2 inhibitory action than the widely used anti-inflammatory drug, celecoxib. rsc.org These examples underscore that combining pyrazole and piperazine scaffolds can lead to a synergistic enhancement of biological activity, validating molecular hybridization as a fruitful path in drug discovery. researchgate.netrsc.org

Design Principles for Novel Bioactive Agents through Scaffold Conjugation

The design of new drugs based on the this compound core relies on established medicinal chemistry principles that guide the conjugation of these scaffolds to achieve desired biological effects. This process is not a random combination but a deliberate strategy leveraging the unique chemical properties of each component.

A core principle is the use of privileged scaffolds . Both pyrazole and piperazine are recognized as such because they are recurring motifs in a multitude of biologically active and clinically successful drugs. mdpi.com The pyrazole ring's ability to engage in hydrogen bonding is crucial for its interaction with enzyme active sites and receptors. mdpi.com The piperazine ring offers a conformationally flexible linker and two nitrogen atoms that can be substituted to modulate aqueous solubility, lipophilicity, and target-binding affinity, making it a highly adaptable component in drug design. arkat-usa.orgontosight.ai

Scaffold hopping is another key design principle, where one core structure is replaced by another with similar spatial and electronic properties to improve a compound's characteristics. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor into a pyrazole-cored inhibitor of Dual Leucine Zipper Kinase (DLK). researchgate.net This switch to the pyrazole scaffold resulted in improved physicochemical properties and led to the identification of a potent, selective, and brain-penetrant inhibitor. researchgate.net

The conjugation of pyrazole and piperazine scaffolds is also central to the design of multi-target directed ligands , which are single molecules engineered to interact with multiple biological targets. This approach is particularly promising for treating complex, multifactorial diseases. researchgate.net A recent study detailed the synthesis of N-(arylsulfonyl)-l-proline-piperazine hybrids incorporating a phenylpyrazolyl moiety as antimicrobial agents. tandfonline.com These compounds were designed to target bacterial tyrosyl-tRNA synthetase, and several derivatives exhibited noteworthy activity against pathogenic bacteria. tandfonline.com

| Compound | Target Organism | MIC (μg/mL) | Source |

| N-acetyl derivative 5e | S. aureus | 107 | tandfonline.com |

| N-phenyl-pyrazolyl analogue 5b | E. coli | 104 | tandfonline.com |

| P. aeruginosa | 121 | tandfonline.com | |

| Ampicillin (B1664943) (Standard Drug) | S. aureus | 250 | tandfonline.com |

Finally, the design process is iteratively refined through structure-activity relationship (SAR) studies . By systematically modifying different parts of the hybrid molecule and evaluating the resulting changes in biological activity, medicinal chemists can optimize potency and selectivity. This was demonstrated in the development of 2,4-diaminoquinazoline derivatives bearing a 5-cyclopropyl-1H-pyrazol-3-yl group and various substituted piperazines as inhibitors of the p21-activated kinase 4 (PAK4). mdpi.com The synthesis and testing of a library of these compounds allowed researchers to determine which substitutions on the piperazine ring led to the most potent inhibition of cancer cell proliferation and migration. mdpi.com These design principles collectively guide the rational construction of novel bioactive agents based on the versatile this compound scaffold.

Preclinical Evaluation of 2 1h Pyrazol 3 Yl Piperazine Analogues: in Vitro and in Vivo Studies

In Vitro Pharmacological Characterization

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

The anticancer potential of 2-(1H-Pyrazol-3-yl)piperazine analogues has been investigated across a range of human cancer cell lines, revealing promising cytotoxic and antiproliferative effects. These studies are crucial in the initial stages of drug discovery, providing insights into the compounds' efficacy and selectivity against cancerous cells.

One study detailed the evaluation of a novel pyrazole (B372694) derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), which demonstrated potent cytotoxicity at low micromolar concentrations in 17 different human cancer cell lines. nih.govresearchgate.net Notably, PTA-1 showed a favorable selective cytotoxicity index, indicating it is less harmful to non-cancerous human cells. nih.govresearchgate.net The mechanism of action for PTA-1 in triple-negative breast cancer cells (MDA-MB-231) was found to involve the induction of apoptosis, characterized by phosphatidylserine (B164497) externalization, activation of caspase-3/7, and DNA fragmentation. nih.govresearchgate.net Furthermore, PTA-1 was observed to cause cell cycle arrest in the S and G2/M phases and disrupt microtubule organization by inhibiting tubulin polymerization. nih.govresearchgate.net

Another investigation focused on novel piperazine (B1678402)–chalcone hybrids and their related pyrazoline analogues. tandfonline.com Six of these compounds were selected by the National Cancer Institute (NCI) for in vitro evaluation against 60 human cancer cell lines. tandfonline.com The pyrazole analogues, in particular, exhibited promising cytotoxicity. tandfonline.com For instance, a compound with a 4-fluoro-3-methoxyphenyl moiety (VIb) showed moderate to good inhibitory activity against several cancer cell lines, including colon cancer (HCT-116), leukemia (K-562), and non-small cell lung cancer (HOP-92). tandfonline.com Another analogue (VIc) with a 3-fluoropyridine (B146971) moiety demonstrated increased antiproliferative activity against cell lines such as HCT-116 and HOP-92. tandfonline.com

A separate series of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were tested for their antiproliferative activity against breast (MCF-7) and lung (A549) cancer cell lines. One compound (IVc) showed a high percentage of antiproliferative effect on MCF-7 cells, comparable to the standard drug tamoxifen. Another compound (IVb) exhibited the highest cytotoxicity among the tested compounds on the A549 lung cancer cell line.

These findings underscore the potential of this compound analogues as a promising scaffold for the development of new anticancer agents. The diverse substitutions on both the pyrazole and piperazine rings allow for the fine-tuning of their cytotoxic and antiproliferative properties.

Table 1: Cytotoxicity of this compound Analogues in Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | Activity | Reference |

| PTA-1 | MDA-MB-231 | Induces apoptosis, cell cycle arrest (S and G2/M phases), inhibits tubulin polymerization. | nih.govresearchgate.net |

| Analogue VIb | HCT-116, K-562, HOP-92 | Moderate to good inhibitory activity. | tandfonline.com |

| Analogue VIc | HCT-116, HOP-92 | Increased antiproliferative activity. | tandfonline.com |

| Analogue IVc | MCF-7 | Antiproliferative effect comparable to tamoxifen. | |

| Analogue IVb | A549 | Highest cytotoxicity among tested compounds. |

Antimicrobial Activity Screening Against Bacterial and Fungal Strains

Analogues of this compound have demonstrated a broad spectrum of antimicrobial activity, showing potential against various bacterial and fungal pathogens. These compounds represent a valuable scaffold in the search for new agents to combat infectious diseases, including those caused by resistant strains.

In one study, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were synthesized and evaluated for their antimicrobial properties. mdpi.com These compounds showed significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli, with some analogues exhibiting higher activity than the reference drug gentamicin. mdpi.com While their antifungal activity was generally weaker, some compounds displayed moderate effects. mdpi.com

Another investigation into new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines revealed potent antibacterial activity. nih.gov One of the most active compounds was particularly effective against Listeria monocytogenes. nih.gov Notably, several of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The study also identified compounds with better activity than ampicillin against Pseudomonas aeruginosa and E. coli. nih.gov The best antifungal activity was observed against Trichoderma viride, while Aspergillus fumigatus was the most resistant fungus. nih.gov

The antimicrobial potential of pyrazole derivatives has been further highlighted in other studies. For instance, certain pyrazole-containing compounds have shown activity against Staphylococcus aureus, Escherichia coli, and Proteus vulgaris, as well as excellent antifungal activity against Candida albicans. growingscience.com Furthermore, novel coumarin-linked pyrazoles have revealed promising activities against both Gram-positive (Bacillus pumilus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Enterobacter cloacae) bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.6 µg/ml. tandfonline.com One pyrazole derivative demonstrated an ability to inhibit Streptococcus faecalis with an MIC value equal to that of penicillin G. tandfonline.com This compound also showed the strongest antifungal activity against Saccharomyces cerevisiae and Candida albicans. tandfonline.com

Additionally, N-(arylsulfonyl)-l-proline-piperazine hybrids tethered with a pyrazole moiety have been synthesized and evaluated. tandfonline.com An N-acetyl derivative containing a phenylpyrazolyl moiety displayed noteworthy inhibitory action against S. aureus. tandfonline.com The N-phenyl-pyrazolyl containing analogue showed comparable activity against E. coli and P. aeruginosa. tandfonline.com

These findings collectively suggest that the this compound scaffold is a versatile platform for the development of novel antimicrobial agents with the potential to address the growing challenge of antibiotic resistance.

Table 2: Antimicrobial Activity of this compound Analogues

| Compound/Analogue | Microbial Strain(s) | Activity | Reference |

| N,N′-disubstituted piperazines | E. coli | Significant antibacterial activity, some more active than gentamicin. | mdpi.com |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | L. monocytogenes, MRSA, P. aeruginosa, E. coli, T. viride | Potent antibacterial and antifungal activity. | nih.gov |

| Pyrazole-containing compounds | S. aureus, E. coli, P. vulgaris, C. albicans | Moderate antibacterial and excellent antifungal activity. | growingscience.com |

| Coumarin-linked pyrazoles | B. pumilus, S. faecalis, E. coli, E. cloacae, S. cerevisiae, C. albicans | Promising antibacterial and strong antifungal activity. | tandfonline.com |

| N-(arylsulfonyl)-l-proline-piperazine hybrids | S. aureus, E. coli, P. aeruginosa | Appreciable antibacterial activity. | tandfonline.com |

Antidiabetic Activity Assessment

Analogues of this compound are being explored for their potential as antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. By inhibiting these enzymes, the rate of glucose absorption from the intestine can be slowed, leading to better management of postprandial hyperglycemia, a hallmark of type 2 diabetes.

A study on a series of pyrimidinyl-piperazine carboxamide derivatives demonstrated excellent inhibitory effects against α-glucosidase from Saccharomyces cerevisiae, with most of the tested compounds showing significantly greater potency than the standard drug, acarbose (B1664774). researchgate.net Notably, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net The most potent compounds in this series exhibited IC50 values in the low micromolar range (0.4–1.5 µM). researchgate.net Importantly, these highly active compounds were found to be non-toxic to normal cells at their effective concentrations, suggesting a favorable safety profile. researchgate.net

Another investigation into pyrazole-based derivatives also assessed their in vitro antidiabetic activity by measuring the inhibition of α-amylase and α-glucosidase. This approach targets two different stages of carbohydrate digestion, potentially offering a more comprehensive control of blood glucose levels. Similarly, novel benzimidazole (B57391) derivatives incorporating morpholine (B109124) and piperazine structures have been identified as effective α-glucosidase inhibitors, with the most potent compounds inhibiting the enzyme by 63% and 99%. mdpi.com

Furthermore, piperazine-derived compounds with aryl piperazine moieties have been tested for their inhibitory activity against dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. mdpi.com The results indicated that some of these compounds exhibited better in vitro inhibitory activity than the reference inhibitor. mdpi.com

These findings highlight the potential of the this compound scaffold in the development of new oral antidiabetic agents. The ability to modulate the activity of α-glucosidase, α-amylase, and DPP-4 through structural modifications offers a promising avenue for creating effective and safe treatments for type 2 diabetes.

Table 3: Antidiabetic Activity of this compound Analogues

| Compound/Analogue | Target Enzyme(s) | Activity | Reference |

| Pyrimidinyl-piperazine carboxamides | α-glucosidase | Excellent inhibitory effects, more potent than acarbose (IC50: 0.4–1.5 µM). | researchgate.net |

| Pyrazole-based derivatives | α-amylase, α-glucosidase | In vitro inhibition of both enzymes. | |

| Benzimidazole-piperazine derivatives | α-glucosidase | Potent inhibition (63% and 99%). | mdpi.com |

| Aryl piperazine derivatives | DPP-4 | Better in vitro inhibitory activity than reference inhibitor. | mdpi.com |

Anti-inflammatory and Analgesic Activity Evaluations

The structural framework of this compound has served as a foundation for the development of novel compounds with significant anti-inflammatory and analgesic properties. thieme-connect.com These derivatives have shown promise in preclinical models by targeting key pathways involved in pain and inflammation.

One such derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has been investigated for its anti-nociceptive and anti-inflammatory effects. nih.gov In animal models, LQFM-008 demonstrated a reduction in both the neurogenic and inflammatory phases of the formalin test, indicating both central and peripheral analgesic activity. nih.gov The compound also increased the latency to thermal stimulus in the tail flick and hot plate tests, further supporting its central analgesic effects. nih.gov In a carrageenan-induced paw edema model, LQFM-008 significantly reduced swelling, and in a pleurisy test, it decreased cell migration and protein exudation. nih.gov The study suggested that the analgesic effects of LQFM-008 are mediated through the serotonergic pathway. nih.gov

Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also exhibited dose-dependent analgesic activity in the acetic acid-induced writhing test and reduced pain in the inflammatory phase of the formalin test. nih.gov Furthermore, LQFM182 reduced paw edema in the carrageenan test and, in a pleurisy model, decreased the migration of polymorphonuclear cells, myeloperoxidase activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

A study on another compound, LQFM202, showed that it inhibited COX-1, COX-2, and 5-LOX enzymes. researchgate.net In acute animal models, LQFM202 decreased abdominal writhing and reduced pain in the second phase of the formalin test. researchgate.net It also effectively reduced paw edema induced by both carrageenan and zymosan. researchgate.net In the carrageenan-induced pleurisy test, LQFM202 significantly reduced the number of polymorphonuclear cells, myeloperoxidase activity, and the levels of TNF-α and IL-1β. researchgate.net

These findings highlight the potential of pyrazolyl-piperazine derivatives as a new class of anti-inflammatory and analgesic drugs. Their ability to modulate various inflammatory mediators and pain pathways makes them attractive candidates for further development.

Table 4: Anti-inflammatory and Analgesic Activity of this compound Analogues

| Compound/Analogue | Animal Model/Assay | Activity | Reference |

| LQFM-008 | Formalin test, Tail flick test, Hot plate test, Carrageenan-induced paw edema, Pleurisy test | Reduced nociception, anti-inflammatory effects, mediated by serotonergic pathway. | nih.gov |

| LQFM182 | Acetic acid-induced writhing, Formalin test, Carrageenan-induced paw edema, Pleurisy test | Analgesic and anti-inflammatory effects, reduced pro-inflammatory cytokines. | nih.gov |

| LQFM202 | Acetic acid-induced writhing, Formalin test, Carrageenan- and zymosan-induced paw edema, Pleurisy test | Analgesic and anti-inflammatory effects, inhibited COX and 5-LOX, reduced pro-inflammatory cytokines. | researchgate.net |

Antiviral and Antituberculosis Evaluations

The versatile scaffold of this compound has been explored for its potential in combating infectious diseases, specifically viral infections and tuberculosis. The unique structural features of these hybrids offer opportunities for developing novel therapeutic agents against these global health threats.

In the realm of antituberculosis research, pyrazole derivatives have demonstrated notable activity. nih.gov For instance, some quinolinyl pyrazole hybrids have shown excellent anti-mycobacterial activity, with one compound exhibiting potency comparable to the first-line drug isoniazid. mdpi.com Further investigations into quinazolinone pyrazole derivatives revealed that all tested hybrids displayed considerable anti-TB activity, with one compound showing 96% inhibition at a low concentration. mdpi.com The development of pyrazole- and pyrazoline-clubbed triazole and tetrazole hybrids has also been pursued as a strategy to create new antitubercular drugs with potentially novel mechanisms of action. nih.gov Additionally, a series of monoterpene–piperazine conjugates have shown promising anti-tuberculosis activity, highlighting the diverse structural modifications that can be made to the piperazine core to achieve this biological effect. mdpi.com

While direct antiviral evaluations of this compound analogues are less extensively documented in the provided context, the broader class of pyrazole derivatives has been recognized for its antiviral properties. nih.gov The structural diversity inherent in pyrazole chemistry allows for the synthesis of a wide array of compounds that can be screened for activity against various viruses.

The development of radiolabeled analogues, such as [18F]PF04217903, a selective MET PET tracer, although primarily for imaging, demonstrates the chemical tractability of this scaffold for creating probes to study biological processes, which could be extended to viral or mycobacterial targets. chemrxiv.org

These studies underscore the potential of the pyrazolyl-piperazine framework as a starting point for the design and synthesis of new antiviral and antituberculosis agents. Further research is warranted to fully explore the structure-activity relationships and mechanisms of action of these compounds.

Table 5: Antituberculosis and Potential Antiviral Activity of this compound Analogues

| Compound/Analogue Type | Target/Activity | Findings | Reference |

| Quinolinyl pyrazole hybrids | Antituberculosis | Excellent anti-mycobacterial activity, comparable to isoniazid. | mdpi.com |

| Quinazolinone pyrazole derivatives | Antituberculosis | Considerable anti-TB activity (96% inhibition). | mdpi.com |

| Pyrazole-pyrazoline-triazole/tetrazole hybrids | Antituberculosis | Potential as new antitubercular analogues. | nih.gov |

| Monoterpene–piperazine conjugates | Antituberculosis | Promising anti-tuberculosis activity. | mdpi.com |

| Pyrazole derivatives (general) | Antiviral | Recognized for possessing antiviral properties. | nih.gov |

In Vivo Efficacy Studies (if applicable for analogues)

While extensive in vivo efficacy data for this compound analogues is not detailed in the provided context, some studies on related compounds have demonstrated promising results in animal models, particularly for anti-inflammatory and analgesic activities. These studies provide a foundation for future in vivo evaluation of this class of compounds.

For example, the piperazine derivative LQFM-008, when administered orally to mice, showed significant anti-nociceptive effects in the formalin test, as well as in the tail flick and hot plate tests, indicating central and peripheral analgesic action. nih.gov In the carrageenan-induced paw edema model, oral administration of LQFM-008 resulted in a reduction of inflammation. nih.gov Similarly, another derivative, LQFM182, administered orally, decreased the number of writhings in the acetic acid-induced writhing test and reduced paw licking time in the formalin test. nih.gov It also reduced edema formation in the carrageenan-induced paw edema test and decreased inflammatory markers in a pleurisy test. nih.gov

Aryl piperazine derivatives have been evaluated in vivo for their antihyperglycemic, antidyslipidemic, and insulin (B600854) reversal activities. mdpi.com One such compound showed moderate in vivo activities compared to the standard antidiabetic drug sitagliptin. mdpi.com Another study reported that 1,4-bis(4-fluorophenylsulfonyl)piperazine significantly decreased blood glucose levels in streptozotocin-induced diabetic mice. mdpi.com

Furthermore, a novel Zn mononuclear complex with a 3-carboxy-pyrazole ligand exhibited a potential in vivo antidiabetic effect, with a 62% reduction in blood glucose in treated diabetic animals compared to the untreated group. mdpi.com

These in vivo studies on structurally related pyrazole and piperazine derivatives provide a strong rationale for advancing promising this compound analogues to in vivo efficacy testing for various therapeutic indications.

Table 6: In Vivo Efficacy of Structurally Related Analogues

| Compound/Analogue | Animal Model | Therapeutic Area | Key Findings | Reference |

| LQFM-008 | Mice | Analgesia/Anti-inflammation | Reduced nociception and inflammation. | nih.gov |

| LQFM182 | Mice | Analgesia/Anti-inflammation | Demonstrated analgesic and anti-inflammatory effects. | nih.gov |

| Aryl piperazine derivative | Not specified | Antidiabetic | Moderate antihyperglycemic, antidyslipidemic, and insulin reversal activities. | mdpi.com |

| 1,4-bis(4-fluorophenylsulfonyl)piperazine | Streptozotocin-induced diabetic mice | Antidiabetic | Significantly decreased blood glucose levels. | mdpi.com |

| Zn mononuclear complex with 3-carboxy-pyrazole ligand | Not specified | Antidiabetic | 62% reduction in blood glucose. | mdpi.com |

Animal Models for Disease Conditions (e.g., Cancer, Neuropsychiatric Disorders)

The preclinical evaluation of this compound analogues and related pyrazole-piperazine compounds utilizes a variety of established animal models to assess their potential therapeutic applications in oncology and neuropsychiatry.

For investigating anticancer properties, researchers frequently employ xenograft and orthotopic tumor models in mice. A notable example is the use of an orthotopic murine mammary tumor model to evaluate the in vivo efficacy of diaryl pyrazole derivatives. mdpi.com In this model, cancer cells are implanted into the corresponding organ of origin, providing a more clinically relevant environment for tumor growth and response to treatment. Another common approach is the use of xenograft models, such as the AW13516 oral cancer xenograft model in mice, where human cancer cells are implanted subcutaneously into immunocompromised mice. nih.gov These models are crucial for observing tumor growth inhibition in a living organism. mdpi.com